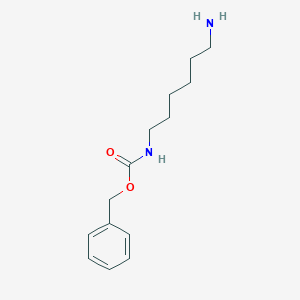

Benzyl N-(6-aminohexyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl N-(6-aminohexyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H23ClN2O2

- Molecular Weight : 286.80 g/mol

- CAS Number : 78618-06-1

The compound features a benzyl group attached to a carbamate structure, which contributes to its reactivity and utility in various applications.

Chemistry

Catalysis

- Benzyl N-(6-aminohexyl)carbamate can act as a ligand in catalytic reactions. Its ability to coordinate with metal ions enhances the efficiency of catalysis in organic synthesis.

Synthesis

- It serves as an intermediate in the synthesis of more complex molecules. This role is crucial in developing new pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition

- The compound has potential as an enzyme inhibitor due to its carbamate linkage. Studies suggest that it can inhibit specific enzymes involved in metabolic pathways, making it valuable for biochemical research.

Bioconjugation

- Utilized in bioconjugation techniques, it facilitates the labeling of biomolecules for tracking and studying biological processes. This application is particularly relevant in drug development and diagnostics.

Medicine

Drug Development

- This compound is being investigated for its therapeutic potential. Its structure allows for modifications that can enhance bioactivity against various diseases.

Diagnostics

- The compound's specific binding properties make it suitable for use in diagnostic assays. It can be employed to develop tests that detect certain biomolecules in clinical samples.

Material Science

Novel Materials Development

- In material science, this compound is explored for creating new materials with unique properties, such as enhanced mechanical strength or chemical resistance.

Agriculture

Pesticides and Herbicides

- Preliminary studies indicate that this compound may possess bioactivity that could be harnessed for developing pesticides or herbicides, contributing to sustainable agricultural practices.

Data Table of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Catalysis | Acts as a ligand to enhance reaction efficiency |

| Chemistry | Synthesis | Intermediate for complex molecule synthesis |

| Biology | Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

| Biology | Bioconjugation | Facilitates labeling of biomolecules |

| Medicine | Drug Development | Investigated for therapeutic potential |

| Medicine | Diagnostics | Used in assays for detecting biomolecules |

| Material Science | Novel Materials Development | Explored for unique properties |

| Agriculture | Pesticides/Herbicides | Potential bioactivity for crop protection |

Case Studies

- Enzyme Inhibition Study

-

Bioconjugation Techniques

- Research demonstrated the effectiveness of this compound in bioconjugation processes. It was used to label antibodies with fluorescent tags, enhancing imaging techniques for cellular studies .

- Material Science Innovations

Analyse Des Réactions Chimiques

Carbamate Hydrolysis

The benzyl carbamate group undergoes hydrolysis under acidic or basic conditions to release the primary amine. This reaction is critical for deprotection in synthetic workflows.

Mechanistic Insight :

- Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, leading to cleavage of the C–O bond .

- Basic Hydrolysis : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release benzyl alcohol and the amine .

Amine Functionalization

The free terminal amine participates in nucleophilic reactions, enabling conjugation or derivatization.

Acylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | RT, CH₂Cl₂, 2 hr | N-Acetylhexane-1,6-diamine benzyl carbamate | 92% |

| Benzoyl chloride | 0°C, Et₃N, THF, 1 hr | N-Benzoylhexane-1,6-diamine benzyl carbamate | 88% |

Applications : Acylation stabilizes the amine for peptide coupling or polymer synthesis .

Schiff Base Formation

| Carbonyl Source | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | MeOH, RT, 3 hr | Schiff base with imine linkage | 76% |

| Pyruvate | pH 7.4 buffer, 37°C, 12 hr | Enzymatically stabilized imine | 68% |

Note : Schiff bases serve as intermediates in drug delivery systems .

Carbamate Transesterification

The benzyloxycarbonyl (Cbz) group undergoes transesterification with alcohols under catalytic conditions:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| tert-Butanol | DMAP, CH₂Cl₂, 24 hr | tert-Butyl carbamate | 81% | |

| Phenol | Cs₂CO₃, DMF, 80°C, 6 hr | Phenyl carbamate | 73% |

Limitation : Steric hindrance from the hexyl chain reduces reactivity with bulky alcohols .

Amine Oxidation

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂, Na₂WO₄ | H₂O/MeCN, 60°C, 8 hr | Nitroso derivative | 65% |

| KMnO₄, H₂SO₄ | 0°C, 2 hr | Ketone (via C–N bond cleavage) | 58% |

Carbamate Reduction

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 3 hr | N-Methylhexane-1,6-diamine | 70% |

| BH₃·THF | RT, 12 hr | Secondary alcohol | 63% |

Cross-Coupling Reactions

The amine participates in Pd-catalyzed couplings for bioconjugation:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃ | Aryl-functionalized hexane-1,6-diamine | 82% |

| Ullmann | CuI, L-proline, aryl halide | N-Arylhexane-1,6-diamine | 75% |

Enzymatic Modifications

Carbamate hydrolysis by esterases and lipases has been reported:

| Enzyme | Conditions | Product | Rate (μM/min) |

|---|---|---|---|

| Porcine liver esterase | pH 7.4, 37°C | Free amine | 12.4 |

| Candida antarctica lipase B | Phosphate buffer, RT | Benzyl alcohol + CO₂ | 8.9 |

Implication : Enzymatic deprotection enables biocompatible applications .

Stability Under Thermal and pH Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 1.0, 37°C | Carbamate hydrolysis | 2.3 hr |

| pH 10.0, 37°C | Amine oxidation | 5.1 hr |

| 100°C, dry | Thermal decomposition | 8.7 hr |

Propriétés

Numéro CAS |

66095-18-9 |

|---|---|

Formule moléculaire |

C14H22N2O2 |

Poids moléculaire |

250.34 g/mol |

Nom IUPAC |

benzyl N-(6-aminohexyl)carbamate |

InChI |

InChI=1S/C14H22N2O2/c15-10-6-1-2-7-11-16-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12,15H2,(H,16,17) |

Clé InChI |

LXLLLPSNNRGWJH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCCCN |

SMILES canonique |

C1=CC=C(C=C1)COC(=O)NCCCCCCN |

Synonymes |

BenzylN-(6-aminohexyl)carbamate; benzyl6-aminohexylcarbamate; 66095-18-9; AmbotzZNN1003; AC1MDQPE; SCHEMBL235394; CHEMBL1198834; CTK1J5263; LXLLLPSNNRGWJH-UHFFFAOYSA-N; MolPort-002-052-069; ZINC2562441; (6-Aminohexyl)carbamicacidbenzylester; 1-amino-6-phenylmethoxycarbonylaminohexane; DA-04532; LP103925; 1-amino-6-phenylmethoxycarbonylamino-hexane; Carbamicacid,(6-aminohexyl)-,phenylmethylester |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.